molecular formula C16H21NO3 B1412629 trans-4-(3-Hydroxypropenyl)piperidine-1-carboxylic acid benzyl ester CAS No. 1334681-27-4

trans-4-(3-Hydroxypropenyl)piperidine-1-carboxylic acid benzyl ester

Cat. No. B1412629
CAS RN: 1334681-27-4
M. Wt: 275.34 g/mol
InChI Key: RBEUOISBJWMSBJ-UHFFFAOYSA-N
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Description

Trans-4-(3-Hydroxypropenyl)piperidine-1-carboxylic acid benzyl ester, also known as HPPB, is a small molecule of pharmaceutical interest. It is a derivative of piperidines, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Molecular Structure Analysis

The molecular formula of this compound is C16H21NO3. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives are formed through intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Stereochemical Syntheses and Microbial Reduction

One study focused on the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, which is closely related to the compound of interest. This process yielded ethyl cis-(3R,4R)-1-benzyl-3-hydroxy-piperidine-4-carboxylate in high diastereo- and enantioselectivities, emphasizing the potential for synthesizing stereochemically complex piperidine derivatives through biocatalysis (Guo et al., 2006).

Asymmetric Synthesis and Claisen Rearrangement

Another study showcased the asymmetric synthesis of piperidine derivatives via Claisen rearrangement, starting from serine and terminal acetylenes. This method provides a general route to optically pure piperidines, demonstrating the versatility of these compounds as intermediates for a broad range of substituted amines (Acharya & Clive, 2010).

Diastereoselective Synthesis and Ring-contraction Reactions

A publication detailed the enantio- and diastereoselective synthesis of methyl ester of 3,5-trans-(3R,5R)-carbapenam-3-carboxylic acid from 3-hydroxypyridine. This study involved a key piperidine–pyrrolidine ring-contraction reaction, providing insights into the synthesis strategies for complex ring systems (Tanaka et al., 2002).

Preparation and Reactivity of Piperidinedione Derivatives

Research on 2,4-piperidinedione-3-carboxylic acid methyl ester's preparation and reactivity reveals its utility as a synthetic intermediate, particularly in the synthesis of natural products and pharmacologically interesting compounds. This highlights the compound's role in developing various therapeutic agents (Ibenmoussa et al., 1998).

Trans-esterification Studies in Pharmacokinetics

A study on the in vitro and in vivo trans-esterification of a structurally related compound provides valuable insights into how such transformations can impact the pharmacokinetics of therapeutic agents. This research underscores the significance of chemical stability and reactivity in drug development (Chen et al., 2004).

Future Directions

Piperidine derivatives continue to be an area of interest in pharmaceutical research due to their wide range of therapeutic applications . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing area of research . Future directions may include the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

benzyl 4-(3-hydroxyprop-1-enyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c18-12-4-7-14-8-10-17(11-9-14)16(19)20-13-15-5-2-1-3-6-15/h1-7,14,18H,8-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEUOISBJWMSBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C=CCO)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-(3-Hydroxypropenyl)piperidine-1-carboxylic acid benzyl ester
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trans-4-(3-Hydroxypropenyl)piperidine-1-carboxylic acid benzyl ester
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trans-4-(3-Hydroxypropenyl)piperidine-1-carboxylic acid benzyl ester
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trans-4-(3-Hydroxypropenyl)piperidine-1-carboxylic acid benzyl ester
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trans-4-(3-Hydroxypropenyl)piperidine-1-carboxylic acid benzyl ester
Reactant of Route 6
trans-4-(3-Hydroxypropenyl)piperidine-1-carboxylic acid benzyl ester

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